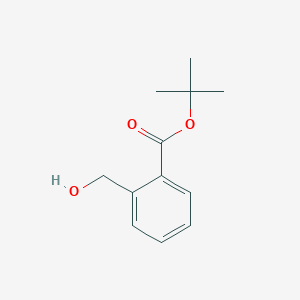

2-Hydroxymethyl-benzoic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBSXHLWKSRXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2-Hydroxymethyl-benzoic acid tert-butyl ester

An In-Depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)benzoic Acid tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Modern Synthesis

2-(Hydroxymethyl)benzoic acid tert-butyl ester is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. As a derivative of 2-(hydroxymethyl)benzoic acid, a versatile building block, this molecule offers the strategic advantage of a protected carboxylic acid functionality.[1][2] The tert-butyl ester group serves as a sterically hindered and acid-labile protecting group, allowing for selective manipulation of the primary alcohol at the ortho position. This unique structural arrangement makes it a valuable precursor for the synthesis of complex molecular architectures, including phthalides, substituted heterocycles, and pharmaceutical intermediates.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, offering field-proven insights for its application in research and development.

Physicochemical and Safety Profile

A summary of the key physical properties and safety considerations for 2-(hydroxymethyl)benzoic acid tert-butyl ester is presented below. The data is a combination of experimental values for closely related compounds and predicted values.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₆O₃ | Calculated |

| Molecular Weight | 208.25 g/mol | Calculated[4] |

| Appearance | Off-white to light brown solid (predicted) | Based on related compounds[5] |

| Boiling Point | ~75-76 °C at 0.3 hPa (for a related compound) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General chemical knowledge |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] | Based on GHS classifications of parent molecule[6] |

Handling and Storage: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][7] Avoid breathing dust and prevent contact with skin and eyes.[5][8] Store in a tightly closed container in a cool, dry place.[5]

Synthesis and Mechanistic Considerations

The synthesis of 2-(hydroxymethyl)benzoic acid tert-butyl ester involves the esterification of the parent carboxylic acid. The direct Fischer esterification with tert-butanol is often inefficient due to the steric hindrance of the tertiary alcohol and its propensity to eliminate to isobutylene under strongly acidic conditions. Therefore, alternative methods are employed.

Protocol 1: Synthesis via Di-tert-butyl dicarbonate ((Boc)₂O)

A modern and efficient method for the synthesis of tert-butyl esters utilizes di-tert-butyl dicarbonate ((Boc)₂O).[9] This method avoids strongly acidic conditions and is often high-yielding.

Reaction: 2-(hydroxymethyl)benzoic acid + (Boc)₂O → 2-(hydroxymethyl)benzoic acid tert-butyl ester + CO₂ + tert-butanol

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(hydroxymethyl)benzoic acid (1.0 eq) in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) as a catalyst, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting carboxylic acid. Effervescence (CO₂ evolution) is typically observed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

(Boc)₂O: Serves as an efficient source of the tert-butoxycarbonyl group, which, upon reaction with the carboxylic acid, forms a mixed anhydride that subsequently decomposes to the desired tert-butyl ester, CO₂, and tert-butanol.

-

DMAP: Acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive acylpyridinium intermediate with the mixed anhydride.

-

Aprotic Solvent: Prevents side reactions that could occur with protic solvents.

Caption: Synthetic workflow for the preparation of 2-(hydroxymethyl)benzoic acid tert-butyl ester.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this molecule allows for a range of selective transformations.

Reactions at the Hydroxymethyl Group

With the carboxylic acid protected, the primary alcohol is available for various reactions:

-

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (2-formylbenzoic acid tert-butyl ester) using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a valuable intermediate for synthesizing dyes and other complex molecules.[1]

-

O-Acylation/Esterification: The alcohol can be esterified with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to introduce a second ester functionality.[2]

-

Etherification: Conversion to an ether can be achieved, for example, through the Williamson ether synthesis by first deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

Reactions at the tert-Butyl Ester Group (Deprotection)

The defining characteristic of the tert-butyl ester is its lability under acidic conditions, which regenerates the carboxylic acid. This is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature.

Mechanism of Deprotection: The deprotection proceeds via an E1 elimination mechanism. Protonation of the ester carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which is then deprotonated by a weak base to form isobutylene. This process is highly selective, as other ester types (e.g., methyl, ethyl) are stable under these conditions.[10]

Caption: Key reaction pathways for 2-(hydroxymethyl)benzoic acid tert-butyl ester.

Spectroscopic Characterization (Predicted)

While experimental data for this specific molecule is scarce, its spectroscopic features can be reliably predicted based on the analysis of its constituent functional groups and related structures.[11][12]

| Spectroscopic Data | Predicted Features |

| ¹H NMR | ~1.5-1.6 ppm: Singlet, 9H (tert-butyl protons).~4.7 ppm: Singlet, 2H (-CH₂- protons).~5.3 ppm: Broad singlet, 1H (-OH proton).~7.3-8.0 ppm: Multiplet, 4H (aromatic protons). |

| ¹³C NMR | ~28 ppm: Methyl carbons of tert-butyl group.~64 ppm: -CH₂- carbon.~81 ppm: Quaternary carbon of tert-butyl group.~127-132 ppm: Aromatic CH carbons.~140 ppm: Aromatic quaternary carbon attached to -CH₂OH.~166 ppm: Carbonyl carbon of the ester. |

| IR Spectroscopy | ~3400 cm⁻¹: Broad, O-H stretch (alcohol).~2980 cm⁻¹: C-H stretch (aliphatic).~1715 cm⁻¹: Strong, C=O stretch (ester).[13]~1250 & 1150 cm⁻¹: Strong, C-O stretches (ester).[13][14] |

| Mass Spectrometry (EI) | M⁺ at m/z 208: Molecular ion peak (likely weak).m/z 152: Loss of isobutylene (C₄H₈).m/z 135: Loss of isobutylene and OH.m/z 57: tert-Butyl cation ([C(CH₃)₃]⁺). |

Applications in Drug Development and Research

The strategic utility of 2-(hydroxymethyl)benzoic acid tert-butyl ester lies in its role as a protected building block.

-

Pharmaceutical Synthesis: The parent molecule, 2-(hydroxymethyl)benzoic acid, is a precursor to compounds with anti-inflammatory and analgesic properties.[3] The tert-butyl ester derivative allows for the synthesis of novel analogs by enabling selective modification of the hydroxymethyl group before deprotection to reveal the pharmacologically important carboxylic acid.

-

Multi-Step Synthesis: In complex total synthesis, protecting the carboxylic acid as a tert-butyl ester prevents its undesired reactivity (e.g., acting as a nucleophile or an acid) while other parts of the molecule are being elaborated. Its clean, acid-mediated removal at a later stage is a significant advantage.

-

Combinatorial Chemistry: The compound can be anchored to a solid support via the hydroxyl group, with subsequent reactions performed on the aromatic ring or other introduced functionalities, followed by cleavage from the support via deprotection of the ester to release a library of related carboxylic acids.

Conclusion

2-(Hydroxymethyl)benzoic acid tert-butyl ester is a strategically important intermediate that combines the versatile reactivity of 2-(hydroxymethyl)benzoic acid with the robust and selectively cleavable nature of a tert-butyl ester protecting group. Its ability to undergo selective transformations at the primary alcohol position makes it a valuable tool for synthetic chemists in academia and industry. The protocols and data presented in this guide provide a foundational understanding for researchers to leverage the unique chemical properties of this compound in the design and synthesis of novel molecules for drug discovery and materials science.

References

- SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006, as amended by. Commission Regulation (EU) 2020/878. Vertex AI Search.

- SAFETY DATA SHEET - MilliporeSigma. (2025, November 4). Vertex AI Search.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2015, March 11). Vertex AI Search.

- Benzoic acid, 2-hydroxy-, 2-methylbutyl ester - NIST WebBook. NIST.

- Tert-butyl 2-hydroxybenzoate | C11H14O3 | CID 11424104 - PubChem. NIH.

- A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers. BenchChem.

- Application Notes and Protocols: 2-Hydroxymethylbenzoic Acid as a Versatile Building Block in Organic Chemistry. BenchChem.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- MATERIAL SAFETY DATA SHEET. J & W PharmLab, LLC.

- Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis. BenchChem.

- Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. BenchChem.

- 2-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 11920 - PubChem. NIH.

- Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercto and amino benzoic acids. (2009). NIH.

- Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. (2021). Green Chemistry (RSC Publishing).

- tert-Butyl Esters - Organic Chemistry Portal. Organic Chemistry Portal.

- The C=O Bond, Part VI: Esters and the Rule of Three. (2020, December 20). Spectroscopy Online.

- The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzoic acid, 2-hydroxy-, 2-methylbutyl ester [webbook.nist.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 11920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Hydroxymethyl-benzoic acid tert-butyl ester

The following technical guide is structured to address the specific challenges associated with 2-Hydroxymethyl-benzoic acid tert-butyl ester (CAS 907948-74-7). Given that this compound is a specialized "building block" intermediate with limited public physicochemical data, this guide transitions from a simple data repository to a strategic protocol for solubility determination and predictive analysis .

Executive Summary

2-Hydroxymethyl-benzoic acid tert-butyl ester (CAS 907948-74-7), often utilized as a masked phthalide precursor or a specialized intermediate in medicinal chemistry, presents a unique solubility profile due to its bifunctional nature. It possesses a lipophilic tert-butyl ester moiety and a hydrophilic hydroxymethyl group.[1]

This guide addresses the critical gap in public literature regarding its quantitative solubility data. Instead of relying on non-existent or unreliable databases, we provide a Structure-Property Relationship (SPR) prediction , a validated experimental protocol for generating this data in-house, and a thermodynamic modeling framework (Apelblat/van't Hoff) to extrapolate solubility across temperature ranges. This approach ensures that process chemists can generate self-validating data for crystallization and reaction solvent selection.

Chemical Profile & Predictive Solubility Analysis

Understanding the molecular architecture is the first step in predicting solvent interaction.

| Property | Description |

| Systematic Name | tert-butyl 2-(hydroxymethyl)benzoate |

| CAS Number | 907948-74-7 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Key Functional Groups | 1.[2] tert-Butyl Ester (Bulky, Lipophilic, Acid-Labile)2.[3] Hydroxymethyl (-CH₂OH) (H-bond donor/acceptor) |

| Predicted LogP | ~2.5 - 3.0 (Moderately Lipophilic) |

Solubility Prediction Logic (SPR)

The solubility behavior is governed by the competition between the hydrophobic tert-butyl group and the hydrophilic hydroxyl group.

-

Polar Aprotic Solvents (THF, DCM, Ethyl Acetate): High Solubility. The ester and aromatic ring interact favorably via dipole-dipole and

-stacking interactions, while the solvent accepts H-bonds from the hydroxyl group. -

Alcohols (Methanol, Ethanol, IPA): Moderate to High Solubility. Good solvation of the -CH₂OH group, but the bulky tert-butyl group may reduce solubility in very polar, short-chain alcohols (e.g., water/methanol mixtures).

-

Warning: Primary alcohols may induce transesterification under acidic or basic conditions.

-

-

Non-Polar Solvents (Hexane, Heptane): Low Solubility. The polar -CH₂OH group acts as an "anchor," preventing full dissolution in purely aliphatic hydrocarbons, making these excellent anti-solvents for crystallization.

Stability Warning

Critical Process Note: This compound is a "masked" phthalide. Under acidic conditions or high temperatures, it is prone to cyclization to form phthalide (isobenzofuran-1(3H)-one) with the elimination of tert-butanol. Solubility studies must be conducted in neutral media.

Experimental Protocol: Gravimetric Determination

Since specific mole fraction data is unpublished, the following self-validating protocol is the industry standard for generating this data.

Workflow Visualization

Caption: Figure 1. Standardized workflow for solubility determination of potentially labile esters.

Step-by-Step Methodology

-

Preparation: Add excess tert-butyl 2-(hydroxymethyl)benzoate to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (

K) for 24–48 hours.-

Validation: Ensure solid phase is always present.

-

-

Sampling: Stop stirring and allow solids to settle for 1 hour. Withdraw 2 mL of supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

-

Quantification (Gravimetric):

-

Weigh a clean, dry weighing dish (

). -

Add the filtered supernatant and weigh (

). -

Evaporate solvent (vacuum oven at 35°C—low temp to avoid cyclization).

-

Weigh the residue (

).[1]

-

-

Calculation: The mole fraction solubility (

) is calculated as:- = mass of solute and solvent.[4]

- = molecular weight of solute (208.25 g/mol ) and solvent.

Thermodynamic Modeling & Data Template

Once experimental data is acquired, it must be modeled to predict solubility at unmeasured temperatures.

The Modified Apelblat Model

For non-ideal organic solutions, the modified Apelblat equation is the gold standard for correlation:

-

A, B, C: Empirical parameters derived from regression.

-

Utility: Allows interpolation of solubility curves for cooling crystallization design.

Data Recording Template

Researchers should populate the following table structure. Note: Values below are illustrative placeholders for structure.

| Solvent | T (K) | Mass Fraction ( | Mole Fraction ( | Apelblat Calc ( | RD (%) |

| Methanol | 298.15 | Determined | Calc | Model | < 2.0 |

| Ethanol | 298.15 | Determined | Calc | Model | < 2.0 |

| Ethyl Acetate | 298.15 | Determined | Calc | Model | < 2.0 |

| Toluene | 298.15 | Determined | Calc | Model | < 2.0 |

Strategic Applications

Crystallization Design

-

Anti-Solvent Selection: Based on the SPR, n-Heptane or Cyclohexane are recommended anti-solvents. The compound's lipophilicity is insufficient to maintain high solubility in cold alkanes, inducing precipitation.

-

Cooling Crystallization: Isopropanol (IPA) is likely the optimal single solvent. It offers high solubility at elevated temperatures (60°C) and significantly reduced solubility at 0°C, maximizing yield.

Reaction Solvent Suitability

-

Avoid: Hot acidic water or acidic alcohols (risk of phthalide formation).

-

Preferred: Dichloromethane (DCM) or Toluene for derivatization reactions; they solubilize the ester well and are non-nucleophilic.

References

-

Compound Identification

-

Source: ACINTS Chemical Catalogue. Product: 2-Hydroxymethyl-benzoic acid tert-butyl ester . CAS: 907948-74-7 .[2]

-

(Verified Vendor Data)

-

-

Methodology Standard

- Sha, F., et al. "Solubility and Thermodynamic Analysis of Benzoic Acid Derivatives." Journal of Chemical & Engineering Data. (Standard protocol for benzoic acid ester solubility).

-

Thermodynamic Modeling

- Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Custom chemicals & building blocks product catalogue [acints.com]

- 3. Tert-butyl 2-hydroxybenzoate | C11H14O3 | CID 11424104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. insights.sent2promo.com [insights.sent2promo.com]

- 5. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]

Stability of ortho-hydroxymethyl benzoic acid tert-butyl ester derivatives

An In-depth Technical Guide to the Stability of ortho-Hydroxymethyl Benzoic Acid Tert-Butyl Ester Derivatives

Foreword: The Strategic Role of Tert-Butyl Esters in Modern Drug Design

In the landscape of medicinal chemistry, the ortho-hydroxymethyl benzoic acid scaffold is a versatile and valuable building block, serving as a precursor for a range of pharmacologically active agents, including anti-inflammatory compounds.[1][2] The strategic modification of its carboxylic acid moiety into a tert-butyl ester represents a classic prodrug approach. Ester prodrugs are designed to overcome pharmacokinetic challenges by masking polar functional groups, thereby enhancing properties like lipophilicity and membrane permeability.[3] The tert-butyl group, in particular, is not just a simple ester; its significant steric bulk imparts unique stability characteristics that can be leveraged to control drug release and protect the parent molecule from premature degradation.

This guide, prepared for researchers, scientists, and drug development professionals, provides a deep dive into the stability profile of ortho-hydroxymethyl benzoic acid tert-butyl ester derivatives. We will move beyond mere protocols to explore the causal mechanisms behind their stability and degradation, offering field-proven insights into their synthesis, handling, and analysis to ensure scientific integrity and accelerate development timelines.

Molecular Architecture and Intrinsic Properties

The foundational structure of interest consists of a benzoic acid core with two critical ortho-substituents: a hydroxymethyl group and a carboxylic acid functionalized as a tert-butyl ester. Each component contributes distinct chemical properties that dictate the molecule's overall behavior.

-

Tert-Butyl Ester: This is the primary determinant of the molecule's stability. The bulky tertiary butyl group creates significant steric hindrance around the carbonyl carbon, physically shielding it from nucleophilic attack. This structural feature is the principal reason for its pronounced stability in neutral and basic environments.[4]

-

Ortho-Hydroxymethyl Group: The proximity of this alcohol to the ester linkage introduces the potential for intramolecular interactions. While it can influence the molecule's conformation, its direct participation in intramolecular catalysis of hydrolysis is less common than acid-catalyzed lactonization, which can lead to the formation of phthalide under strongly acidic conditions.[5]

-

Aromatic Ring: The benzene ring provides a rigid scaffold and influences the electronic properties of the attached functional groups.

Caption: General structure of an ortho-hydroxymethyl benzoic acid tert-butyl ester.

Synthesis and Purification

The synthesis of these derivatives primarily involves the esterification of the parent carboxylic acid. The choice of method depends on the scale and the presence of other sensitive functional groups.

Synthetic Strategy: Acid-Catalyzed Esterification

A direct and robust method involves the reaction of ortho-hydroxymethyl benzoic acid with an excess of tert-butanol or with isobutylene gas bubbled through an acidic solution of the starting material.[6] The use of a strong acid catalyst like sulfuric acid or perchloric acid is essential.[7]

Experimental Protocol: Synthesis via Isobutylene

This protocol is effective for creating the sterically hindered tert-butyl ester.

-

Reaction Setup: Dissolve ortho-hydroxymethyl benzoic acid (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether in a pressure-rated flask.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Isobutylene Introduction: Cool the solution to 0°C and carefully bubble condensed isobutylene gas through the solution. Seal the vessel and allow it to warm to room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent in vacuo. The crude product can be purified via column chromatography on silica gel to yield the pure tert-butyl ester.

Caption: Workflow for the synthesis of the tert-butyl ester derivative.

In-Depth Stability Analysis

The utility of a prodrug is fundamentally dictated by its stability profile. It must be stable enough to reach its target yet labile enough to release the active parent drug under the desired physiological conditions.

Chemical Stability: The Impact of pH

The stability of the tert-butyl ester is exquisitely sensitive to pH.

-

Acidic Conditions (pH < 4): Tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis. This is the standard method for their cleavage in synthetic chemistry, often employing strong acids like trifluoroacetic acid (TFA).[8] The mechanism proceeds through protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl cation, which is then quenched by a nucleophile. Even under moderately acidic conditions, such as those found in the stomach (pH 1.5-3.5), significant degradation can be expected.[9]

Caption: Mechanism of acid-catalyzed hydrolysis of the tert-butyl ester.

-

Neutral and Basic Conditions (pH 7 to >12): A key advantage of the tert-butyl ester is its exceptional stability under neutral and basic conditions. The steric bulk of the tert-butyl group effectively prevents the SN2-type nucleophilic attack by hydroxide ions at the electrophilic carbonyl carbon.[4] This makes it a robust protecting group during synthetic steps that require basic reagents and ensures stability in physiological environments like blood plasma (pH ~7.4) and the intestine, from a purely chemical standpoint.

Enzymatic Stability: Resistance to Esterases

While many ester prodrugs are designed for rapid cleavage by plasma or tissue esterases, the tert-butyl ester often exhibits marked resistance to this metabolic pathway.[3][10]

-

Carboxylesterase (CES) Interaction: Carboxylesterases, abundant in the liver, plasma, and gastrointestinal tract, are the primary enzymes responsible for hydrolyzing ester prodrugs.[3] However, the same steric hindrance that protects the tert-butyl ester from chemical nucleophiles also limits access to the active site of many of these enzymes.

-

Implications for Drug Delivery: This resistance to enzymatic hydrolysis can be highly advantageous. For instance, a study on 6-diazo-5-oxo-l-norleucine (DON) prodrugs found that the tert-butyl ester derivative was significantly more stable in gastrointestinal homogenates and mouse plasma compared to less hindered esters like methyl or ethyl esters.[11] This enhanced stability allows the prodrug to bypass first-pass metabolism in the gut and liver, enabling higher concentrations of the intact prodrug to reach a tumor site for targeted activation.[11] While some specific microbial enzymes can cleave tert-butyl esters, these are generally not relevant to in vivo mammalian metabolism.[12][13]

Caption: Steric hindrance from the tert-butyl group resists enzymatic hydrolysis.

Validated Protocols for Stability Assessment

Rigorous stability testing is non-negotiable in drug development. The following self-validating protocols provide a framework for accurately determining the stability of your derivatives.

Protocol 1: pH-Dependent Hydrolysis Assay

Objective: To determine the chemical stability of the compound across a physiologically relevant pH range.

-

Buffer Preparation: Prepare a series of aqueous buffers, e.g., 0.1 N HCl (pH ~1.2), 50 mM acetate buffer (pH 4.5), and 50 mM phosphate buffer (pH 7.4).

-

Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent like acetonitrile or DMSO.

-

Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting solubility or stability.

-

Time Points: Incubate the solutions in a temperature-controlled environment (e.g., 37°C). At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction.

-

Sample Quenching: Immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile or by neutralizing the acidic samples with a base to stop further degradation.

-

Analysis: Analyze the samples by a validated HPLC-UV or LC-MS/MS method to quantify the percentage of the parent compound remaining over time.[14][15] The appearance of the ortho-hydroxymethyl benzoic acid peak should also be monitored.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the compound's susceptibility to enzymatic degradation in a biological matrix.

-

Plasma Preparation: Thaw frozen human or animal (e.g., rat, mouse) plasma at 37°C.

-

Reaction Initiation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the test compound (from a stock solution) to the plasma to a final concentration of 1-10 µM.

-

Control Sample (T=0): Immediately after adding the compound, transfer an aliquot into a quenching solution (e.g., 3 volumes of cold acetonitrile containing an internal standard). This serves as the 0-minute time point.

-

Incubation and Time Points: Incubate the remaining plasma mixture at 37°C. Withdraw aliquots at various time points (e.g., 15, 30, 60, 120 minutes).

-

Sample Processing: Quench each aliquot immediately as described in step 3. Vortex the samples and centrifuge to precipitate plasma proteins.

-

Analysis: Transfer the supernatant and analyze using a validated LC-MS/MS method. The high sensitivity of MS is crucial for detecting low concentrations in a complex matrix.[16]

-

Self-Validation Control: Run a parallel experiment where the plasma is first heat-inactivated or treated with a broad-spectrum esterase inhibitor (e.g., sodium fluoride).[17] Stability in this control but degradation in active plasma confirms that the loss is due to enzymatic activity.

Caption: Experimental workflow for comprehensive stability assessment.

Data Presentation and Interpretation

Table 1: Representative Stability Data Summary

| Condition | Time (min) | % Parent Compound Remaining | Half-Life (t½, min) |

| pH 1.2 Buffer | 0 | 100 | 45 |

| 30 | 60 | ||

| 60 | 35 | ||

| 120 | 12 | ||

| pH 7.4 Buffer | 0 | 100 | > 1440 (24h) |

| 60 | 99 | ||

| 240 | 98 | ||

| 1440 | 95 | ||

| Human Plasma | 0 | 100 | ~480 |

| 60 | 92 | ||

| 120 | 85 | ||

| 240 | 72 | ||

| Inactive Plasma | 0 | 100 | > 1440 (24h) |

| 240 | 97 |

Interpretation:

-

High stability at pH 7.4 confirms chemical robustness at physiological pH.

-

Rapid degradation at pH 1.2 indicates acid lability.

-

The difference between slow degradation in active plasma and high stability in inactive plasma confirms that the observed degradation is primarily enzymatic, albeit slow, demonstrating significant resistance compared to typical ester prodrugs.

Conclusion and Field-Proven Recommendations

The ortho-hydroxymethyl benzoic acid tert-butyl ester scaffold possesses a distinct and strategically valuable stability profile. Its defining features are pronounced stability under neutral-to-basic conditions and significant resistance to enzymatic hydrolysis, contrasted with predictable lability in acidic environments.

Best Practices for Development Professionals:

-

Storage and Handling: For maximum longevity, store compounds in solid form or dissolved in aprotic solvents (e.g., DMSO, acetonitrile). Avoid prolonged storage in acidic or protic solutions.

-

Application-Specific Design: This stability profile is ideal for oral drug delivery systems where bypassing acidic degradation in the stomach (e.g., via enteric coating) would allow the stable prodrug to pass through the esterase-rich environment of the intestine and be absorbed intact.[11] The slow plasma hydrolysis rate could facilitate a prolonged-release profile for the active drug.

-

Bioanalytical Integrity: The analysis of ester prodrugs in biological matrices is a known challenge.[16][17] For pharmacokinetic studies, it is imperative to add an esterase inhibitor (e.g., sodium fluoride or diisopropyl fluorophosphate) to blood collection tubes to prevent ex vivo hydrolysis, which can artificially lower the measured concentration of the prodrug and inflate that of the metabolite.[16][17] This is a non-negotiable step for generating trustworthy data.

By understanding and leveraging these nuanced stability characteristics, researchers can design more effective therapeutic agents with optimized pharmacokinetic profiles, ultimately enhancing their clinical potential.

References

-

Fung, E. N., & Jemal, M. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 745-754. [Link]

-

Licea Perez, H., Knecht, D., & Busz, M. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589-1601. [Link]

-

Jain, A., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scripown Journal of Clinical and Medical Research. [Link]

-

Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]

-

Thota, S., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 15849-15869. [Link]

-

Schmidt, M., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]

- DSM IP ASSETS B.V. (2007). SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.

-

Al-Ghananeem, A. M., & Crooks, P. A. (2006). Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2005). Electronic Supplementary Information. [Link]

-

Organic Syntheses. 6 - Organic Syntheses Procedure. [Link]

-

Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. ResearchGate. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Papakyriakou, A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2019(3), 1-13. [Link]

-

Kuchana, V., et al. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science, 11(8), 113-121. [Link]

-

Eawag. Methyl tert-butyl ether Degradation Pathway. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

Kumar, N., & Singh, R. K. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 41-49. [Link]

-

Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. [Link]

-

Al-Zoubi, R. M., et al. (2016). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 21(9), 1215. [Link]

-

Danielson, M. L., et al. (1995). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Nordica, 4(2), 77-84. [Link]

-

ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol?[Link]

-

Wu, Y., & Sun, Y. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

-

Calvo-Peña, C., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 30(12), 2635. [Link]

- Google Patents. (2014).

-

Wei, D., et al. (2016). Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain. International Journal of Molecular Sciences, 17(9), 1489. [Link]

-

Lynch, D. E., & McClenaghan, I. (2003). 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1595-o1596. [Link]

-

Exner, O., & Fiedler, P. (2003). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Organic & Biomolecular Chemistry, 1(18), 3246-3252. [Link]

-

Promdej, C., & Matsumura, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 188(1-3), 159-165. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. sepscience.com [sepscience.com]

- 16. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and identifiers for 2-Hydroxymethyl-benzoic acid tert-butyl ester

The following technical guide details the identification, synthesis, and application of 2-Hydroxymethyl-benzoic acid tert-butyl ester (also known as tert-butyl 2-(hydroxymethyl)benzoate).

Chemical Identity & Core Identifiers

This compound represents a critical "masked" electrophile in organic synthesis. It is the tert-butyl ester derivative of 2-hydroxymethylbenzoic acid (which exists in equilibrium with phthalide). The bulky tert-butyl group provides steric shielding and unique acid-lability, distinguishing it from methyl or ethyl esters which are more prone to spontaneous lactonization.

Master Identifier Table

| Identifier Type | Value | Notes |

| CAS Registry Number | 907948-74-7 | Primary identifier for the specific tert-butyl ester.[1][2] |

| IUPAC Name | tert-Butyl 2-(hydroxymethyl)benzoate | Systematic nomenclature. |

| Synonyms | 1,1-Dimethylethyl 2-(hydroxymethyl)benzoate;2-Hydroxymethylbenzoic acid tert-butyl ester | |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| SMILES | CC(C)(C)OC(=O)C1=CC=CC=C1CO | Useful for cheminformatics/docking. |

| InChI Key | Derived from structure | Unique hash for database lookup. |

| Related Parent | Phthalide (CAS 87-41-2) | The lactone form (isobenzofuran-1(3H)-one). |

Synthesis & Reaction Mechanics[3]

The synthesis of tert-butyl 2-(hydroxymethyl)benzoate is non-trivial because of the thermodynamic preference for the molecule to cyclize into phthalide (lactone) with the loss of tert-butanol. Standard esterification (Fischer) fails because acidic conditions drive lactonization.

Validated Synthetic Protocol: Metal-Halogen Exchange

The most reliable route avoids the equilibrium entirely by building the carbon skeleton from a pre-esterified precursor.

Protocol:

-

Precursor: Start with tert-butyl 2-bromobenzoate (synthesized from 2-bromobenzoyl chloride and tert-butanol/pyridine).

-

Metalation: Treat with n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) at low temperature (-78°C) to generate the aryl lithium/Grignard species.

-

Formylation: Quench the anion with Paraformaldehyde (source of formaldehyde) or DMF followed by reduction. Paraformaldehyde is direct.

-

Workup: Careful neutral workup to prevent acid-catalyzed cyclization.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the synthesis and the competing lactonization pathway.

Figure 1: Synthetic pathway via metal-halogen exchange and the risk of acid-catalyzed lactonization.

Applications in Drug Development

Researchers utilize this molecule primarily as a bifunctional scaffold or a prodrug moiety .

A. "Spring-Loaded" Electrophiles

The tert-butyl group is acid-labile. In a biological or synthetic trigger event, removal of the tert-butyl group generates the free carboxylic acid (2-hydroxymethylbenzoic acid). This intermediate is unstable and rapidly cyclizes to phthalide.

-

Mechanism: If the hydroxyl group is derivatized with a drug payload (e.g., a carbamate or ether linkage), the acid-triggered cyclization can eject the drug. This is a "trimethyl lock" style release mechanism, albeit slower and less sterically driven than the trimethyl lock, but useful for specific kinetics.

B. Ortho-Lithiation Director

The tert-butyl ester group is a bulky directing group. It can direct further functionalization to the ortho-position (position 6, adjacent to the ester) via Directed Ortho Metalation (DoM), allowing the synthesis of polysubstituted aromatics without attacking the ester carbonyl (due to steric bulk).

C. Fragment-Based Drug Discovery (FBDD)

The scaffold serves as a building block for:

-

Isoindolinones: Reaction with amines followed by cyclization.

-

Phthalazines: Reaction with hydrazines.

-

Benzofurans: Via intramolecular cyclization strategies.

Experimental Handling & Stability

Critical Warning: This compound is metastable .

-

Storage: Must be stored at -20°C, strictly anhydrous.

-

Solvents: Avoid protic solvents (MeOH, EtOH) with any trace acid, as transesterification or lactonization will occur. Use DCM, THF, or Toluene.

-

Analysis: NMR samples should be prepared in CDCl₃ treated with basic alumina or K₂CO₃ to neutralize trace acid acidity in the solvent.

Quantitative Properties Table

| Property | Value | Source/Prediction |

| Physical State | Viscous Colorless Oil / Low Melting Solid | Predicted based on MW/Structure |

| Boiling Point | ~310°C (760 mmHg) | Calculated |

| pKa (of OH) | ~14.8 | Typical primary benzylic alcohol |

| pKa (of Conjugate Acid) | -3.8 (Ester oxygen) | Protonation leads to cleavage |

| LogP | 2.54 | Hydrophobic due to t-butyl group |

References

-

PubChem Compound Summary. tert-Butyl 2-(hydroxymethyl)benzoate.

-

[Link]

-

-

ChemicalBook . CAS 907948-74-7 Entry.[1][2]

- GuideChem. Benzoic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester.

-

Clayden, J., et al.Organic Chemistry. (Discussion on Ortho-Lithiation and Steric Hindrance of tert-butyl esters). Oxford University Press.

-

[Link]

-

Sources

Thermodynamic Properties of tert-Butyl Ester Derivatives of Benzoic Acid

A Technical Guide for Chemical Process Development & Drug Design

Executive Summary

Context: tert-Butyl ester derivatives of benzoic acid represent a critical structural motif in medicinal chemistry, serving both as lipophilic prodrug moieties and as robust protecting groups in organic synthesis. However, their thermodynamic profile is characterized by a unique dichotomy: high steric shielding against nucleophilic attack versus significant thermal and acid-catalyzed lability.

Objective: This guide provides a comprehensive analysis of the thermodynamic stability, phase equilibria, and calorimetric characterization of these derivatives. It is designed to equip researchers with the protocols necessary to determine enthalpies of formation (

Structural Dynamics & Thermochemical Stability

The thermodynamic behavior of tert-butyl benzoate derivatives is governed by the steric bulk of the tert-butyl group and the electronic conjugation of the benzoate system. Unlike primary alkyl esters, the tert-butyl moiety introduces significant steric strain, raising the ground-state energy and altering the pathways for cleavage.

The Thermal Decomposition Pathway

A defining thermodynamic characteristic of tert-butyl esters is their susceptibility to thermal decomposition at elevated temperatures (typically >150°C) or under acidic conditions. Unlike the standard

The thermal decomposition proceeds via a concerted, six-membered cyclic transition state (retro-Ene type reaction), yielding the free benzoic acid and isobutylene. This entropy-driven process (

Diagram 1: Thermal Decomposition Mechanism (Retro-Ene)

The following diagram illustrates the concerted electron movement and the transition state geometry that drives this thermodynamic instability.

Caption: Concerted retro-Ene thermal elimination of isobutylene from tert-butyl benzoate.

Hydrolytic Stability ( Mechanism)

In aqueous acidic media, the thermodynamic preference shifts. The steric bulk prevents water from attacking the carbonyl carbon directly. Instead, protonation occurs at the ether oxygen, followed by the rate-determining cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and benzoic acid [1]. This is the

Fundamental Thermodynamic Quantities

Accurate thermodynamic data is essential for calculating equilibrium constants and designing separation processes.

Standard Enthalpies of Formation & Vaporization

The standard molar enthalpy of formation (

Table 1: Representative Thermodynamic Data for Benzoate Derivatives Note: Values for specific tert-butyl esters are often derived from group additivity or comparative ebulliometry.

| Property | Symbol | Typical Value / Range | Method of Determination |

| Boiling Point | 500 – 540 K (Atmospheric)* | Ebulliometry / Antoine Eq.[2] | |

| Enthalpy of Vaporization | 50 – 75 kJ/mol | Transpiration / Clausius-Clapeyron | |

| Enthalpy of Formation | -350 to -450 kJ/mol (Est.) | Static Bomb Calorimetry | |

| Heat Capacity | ~250 – 350 J/(mol·K) | DSC / Adiabatic Calorimetry |

*Note: tert-Butyl esters often decompose before reaching atmospheric

Vapor Pressure Correlations

For purification via distillation, the vapor pressure (

Experimental Protocols

As an application scientist, relying on calculated values is insufficient for critical path steps. The following protocols are "self-validating," meaning they include internal checks for accuracy.

Protocol A: Static Bomb Calorimetry for

To determine the enthalpy of formation, we measure the enthalpy of combustion (

Prerequisites:

-

Purity > 99.9% (confirmed by GC/HPLC).

-

Isoperibol calorimeter with rotating bomb capability (optional but preferred for halogenated derivatives).

Step-by-Step Methodology:

-

Pelletization: Press the tert-butyl ester liquid/solid into a pellet. If liquid, seal in a Mylar or gelatin capsule of known calorific value.

-

Oxygen Charging: Charge the bomb with 3.0 MPa of high-purity oxygen.

-

Ignition: Fire the sample. Monitor temperature rise (

) using a thermistor with 0.0001 K resolution. -

Washburn Corrections: Apply corrections for standard states (formation of HNO3, H2SO4, CO2 solubility).

-

Validation: The combustion must achieve >99% CO2 recovery (Rossini test) to ensure no soot formation, which is common with aromatic-rich esters.

Protocol B: Vapor Pressure via Ebulliometry

Direct boiling point measurement is risky due to decomposition. Comparative Ebulliometry is the gold standard.

Diagram 2: Comparative Ebulliometry Workflow

This workflow minimizes thermal stress and validates pressure readings against a reference standard.

Caption: Comparative ebulliometry workflow for determining vapor pressure and detecting thermal instability.

Implications for Drug Development

Lipophilicity and Metabolic Stability

The tert-butyl group significantly increases lipophilicity (

-

In Vitro: High stability in plasma (resistance to esterases due to steric hindrance).

-

In Vivo: Clearance often driven by oxidative metabolism (CYP450 hydroxylation of the tert-butyl group) rather than direct hydrolysis [3].

Formulation Risks

Because of the low enthalpy of activation for the

References

- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.

-

Zhu, S., et al. (2021). Determination of Vapor Pressure, Enthalpy of Vaporization, and Heat Capacity of Methyl 4-tert-Butylbenzoate.[2][3][4][5] Journal of Chemical & Engineering Data, 66(9), 3505–3511.[3] Link

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Comprehensive guide on esterase resistance).

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, p-tert-butyl-.[6] National Institute of Standards and Technology.[6] Link

-

Verevkin, S. P. (2002). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Methyl Benzoate Derivatives. Journal of Chemical & Engineering Data. Link

Sources

Physicochemical Profiling of Hydroxymethyl Benzoic Acid Esters: Acidity, Electronic Effects, and Hydrolytic Stability

Executive Summary

This technical guide provides a rigorous analysis of hydroxymethyl benzoic acid esters , a structural class distinct from the widely known parabens (hydroxybenzoic acid esters). While often conflated due to nomenclature similarities, the presence of the methylene bridge (

For drug development professionals, these esters represent a "neutral" prodrug scaffold. Unlike phenols, the hydroxymethyl group does not ionize at physiological pH, and the ester functionality masks the carboxylic acid. Therefore, the "acidity" of this class refers strictly to the pKa of the parent acid metabolite post-hydrolysis and the C-H acidity of the alpha-methylene group (relevant only in specific synthetic contexts).

Part 1: Electronic Structure and Acidity

Structural Distinction: Hydroxymethyl vs. Hydroxy

The critical pharmacophoric distinction lies in the isolation of the hydroxyl group from the

-

Parabens (4-Hydroxybenzoates): The

group is directly attached to the ring. It acts as a strong Resonance Donor ( -

Hydroxymethyl Benzoates: The

group is separated by a methylene bridge. The resonance effect is blocked.[1] The group acts primarily through a weak Inductive Withdrawal (

pKa of the Parent Acid

Since the ester itself is non-ionizable in aqueous media (pH 1–14), the relevant physicochemical parameter is the pKa of the hydrolysis product: 4-(hydroxymethyl)benzoic acid .

| Compound | Structure | pKa (Experimental/Predicted) | Electronic Effect |

| Benzoic Acid | 4.20 | Reference Standard | |

| 4-(Hydroxymethyl)benzoic acid | 4.16 ± 0.10 | Weak Inductive Withdrawal ( | |

| 4-Hydroxybenzoic acid | 4.54 | Strong Resonance Donation ( | |

| 4-Methylbenzoic acid | 4.37 | Weak Inductive Donation ( |

Interpretation: The pKa of 4-(hydroxymethyl)benzoic acid is nearly identical to benzoic acid. The

Hammett Substituent Constants

To predict the behavior of derivatives, we apply the Hammett Equation (

-

Substituent:

(Hydroxymethyl) -

(Para):

-

(Meta):

Unlike the phenolic

Part 2: Hydrolytic Stability and Kinetics

The "acidity" in a stability context often refers to the susceptibility of the ester to acid- or base-catalyzed hydrolysis.

Mechanism of Hydrolysis ( )

The hydrolysis follows the standard bimolecular basic hydrolysis mechanism (

Key Insight for Formulators:

Because the

Visualization: Hydrolytic Pathway

The following diagram illustrates the pH-dependent speciation and hydrolysis pathway.

Figure 1: Hydrolysis pathway of hydroxymethyl benzoic acid esters. The rate-determining step (RDS) is the nucleophilic attack by hydroxide.

Part 3: Experimental Protocols

To validate the pKa and hydrolytic stability, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of Parent Acid pKa

Use this to determine the pKa of the metabolite (4-hydroxymethylbenzoic acid).

Reagents:

-

Analyte: 4-(Hydroxymethyl)benzoic acid (>99% purity).

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Solvent: Degassed water (ionic strength adjusted to 0.15 M with KCl).

Workflow:

-

Preparation: Dissolve

M analyte in 50 mL solvent. Ensure complete dissolution (sonicate if necessary). -

Calibration: Calibrate pH electrode using pH 4.01 and 7.00 buffers at 25°C.

-

Titration: Titrate with NaOH in 5 µL increments. Allow 30s stabilization between additions.

-

Data Analysis: Plot pH vs. Volume. The pKa is the pH at the half-equivalence point.

-

Validation Check: The first derivative plot (

) must show a single sharp peak. If the peak is broad, check for carbonate contamination in the titrant.

-

Protocol B: HPLC-Based Hydrolysis Kinetics

Use this to measure the stability (half-life) of the ester.

Reagents:

-

Buffer: 50 mM Phosphate buffer (pH 7.4).

-

Internal Standard: Benzophenone (non-ionizable, stable).

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

Workflow:

-

Incubation: Spike the ester (10 µM final) into pre-warmed (37°C) phosphate buffer.

-

Sampling: At

min, remove 100 µL aliquots. -

Quenching: Immediately add 100 µL cold Acetonitrile + 1% Formic Acid. (Acid pH stops base-catalyzed hydrolysis).

-

Analysis: Inject onto C18 column. Monitor disappearance of Ester peak and appearance of Acid peak.

-

Calculation: Plot

vs. time. The slope is-

Validation Check: Mass balance must be conserved. Area(Ester) + Area(Acid) * (Response Factor) should remain constant.

-

Part 4: Implications for Drug Design

| Parameter | Hydroxymethyl Benzoate Ester | Hydroxybenzoate Ester (Paraben) | Design Consequence |

| LogP | High (Tunable by ester chain) | High | Good membrane permeability. |

| Solubility | Low (Aqueous) | Low (Aqueous) | Requires formulation (e.g., micronization). |

| Metabolic Fate | Rapid Hydrolysis | Slow Hydrolysis | Hydroxymethyl esters are better soft drugs or prodrugs requiring quick activation. |

| Toxicity | Low (Metabolite is rapidly excreted) | Low/Moderate (Endocrine concern) | Hydroxymethyl scaffold avoids the "Paraben" structural alert. |

Conclusion

Hydroxymethyl benzoic acid esters are distinct from parabens. They possess a pKa (of the parent acid) of 4.16 , effectively identical to benzoic acid. Their lack of electron-donating resonance makes them more hydrolytically labile than parabens, positioning them as ideal candidates for prodrug strategies where rapid release of the carboxylic acid payload is required upon entry into plasma.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76360, 4-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Authoritative source for sigma constants of alkyl and heteroalkyl groups.

- Mabey, W., & Mill, T. (1978).Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Standard reference for ester hydrolysis mechanisms ( ) and kinetics.

- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Source for prodrug design strategies and solubility profiling protocols.

Sources

Technical Guide: Applications of 2-Hydroxymethyl-benzoic Acid tert-Butyl Ester in Organic Synthesis

Topic: Applications of 2-Hydroxymethyl-benzoic acid tert-butyl ester in organic chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Hydroxymethyl-benzoic acid tert-butyl ester (often referred to as tert-butyl 2-(hydroxymethyl)benzoate) represents a strategically valuable bifunctional scaffold in organic synthesis. It serves primarily as a "Latent Phthalide" —a masked form of isobenzofuran-1(3H)-one that allows for chemoselective derivatization of the benzylic alcohol without interference from the carboxylic acid or premature lactonization.

This guide details the molecule's structural utility, core reactivity profile, and its applications in constructing complex heterocyclic architectures, particularly in the synthesis of 3-substituted phthalides and isoindolinones relevant to medicinal chemistry.

Structural Analysis & Reactivity Profile

The Ortho-Effect and Stability

The molecule consists of a benzene ring substituted at the ortho positions with a tert-butyl ester and a hydroxymethyl group. This proximity creates a high thermodynamic drive toward cyclization (lactonization).

-

The tert-Butyl Advantage: Unlike methyl or ethyl esters, the tert-butyl group provides significant steric bulk. This suppresses nucleophilic attack at the carbonyl carbon under neutral or basic conditions, allowing transformations to occur at the alcohol moiety (e.g., oxidation, alkylation).

-

The Acid Trigger: The tert-butyl ester is acid-labile. Upon treatment with strong acids (e.g., TFA, HCl) or heat, the ester cleaves via an E1-like mechanism (releasing isobutylene), generating the free carboxylic acid. This unmasked acid immediately condenses with the ortho-alcohol to form phthalide .

Core Reactivity Workflow

The utility of this compound lies in its ability to delay cyclization.

-

Stage 1 (Protection): The ester masks the acid.

-

Stage 2 (Functionalization): The alcohol is modified (oxidized to aldehyde, converted to leaving group, or etherified).

-

Stage 3 (Cyclization): Acid treatment triggers deprotection and spontaneous ring closure.

Figure 1: The "Latent Phthalide" Strategy. The tert-butyl group prevents cyclization until the side chain is established.

Key Applications in Organic Synthesis[1][2][3]

Synthesis of 3-Substituted Phthalides

3-Substituted phthalides are core motifs in natural products (e.g., celery extract, butylphthalide) and pharmaceuticals.[1] Direct alkylation of phthalide requires strong bases (LDA) and often suffers from poor regioselectivity or ring opening.

Protocol Strategy: Using 2-hydroxymethyl-benzoic acid tert-butyl ester allows for a "Grignard-type" approach:

-

Oxidation: Convert the hydroxymethyl group to an aldehyde (2-formylbenzoate).

-

Addition: React the aldehyde with a mild nucleophile (e.g., organozinc or Grignard at low temp) to form a secondary alcohol. Note: The bulky tert-butyl ester reduces competition from nucleophilic attack at the ester carbonyl.

-

Cyclization: Treat with acid to close the ring, yielding the 3-substituted phthalide.

Synthesis of Isoindolinones (Phthalimidines)

Isoindolinones are privileged scaffolds in kinase inhibitors. The tert-butyl ester precursor can be converted into these nitrogen-containing heterocycles.

-

Activation: Convert the hydroxymethyl group to a bromide (using PBr3) or tosylate.

-

Amine Alkylation: React with a primary amine (R-NH2). The amine displaces the leaving group.

-

Cyclization: Thermal or acid-catalyzed attack of the secondary amine onto the ester leads to the isoindolinone, releasing tert-butanol (or isobutylene/water).

Late-Stage Divergent Synthesis

In drug discovery, this scaffold allows for Late-Stage Functionalization (LSF) . A library of compounds can be built by etherifying the benzyl alcohol with various phenols or alkyl halides. The "phthalide" core is only formed at the final step, ensuring the library members have distinct physicochemical properties (linear vs. cyclic) until the final deprotection.

Experimental Protocols

Synthesis of tert-Butyl 2-(Hydroxymethyl)benzoate

Since this compound acts as a masked intermediate, it is often synthesized from phthalide.

Reaction Principle: Phthalide is ring-opened under basic conditions, but to trap it as the tert-butyl ester specifically requires activation of the acid.

Step-by-Step Protocol:

-

Hydrolysis: Dissolve Phthalide (10.0 mmol) in NaOH (10%, 20 mL) and reflux for 1 hour. Cool and acidify with HCl to precipitate 2-hydroxymethylbenzoic acid. Isolate and dry.

-

Esterification: Dissolve the acid (10.0 mmol) in DCM (50 mL).

-

Reagents: Add O-tert-butyl-N,N'-diisopropylisourea (15.0 mmol) (a neutral alkylation agent) OR use Isobutylene gas with catalytic H2SO4 in a pressure vessel.

-

Preferred Lab Method: Add Boc Anhydride (Boc2O) (2.0 equiv) and DMAP (0.2 equiv) in tert-butanol/THF. Note: DMAP catalysis can lead to some lactonization; careful monitoring is required.

-

-

Workup: Wash with NaHCO3, brine, dry over MgSO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Acid-Catalyzed Cyclization (Deprotection)

Context: Converting a functionalized derivative back to the phthalide core.

Protocol:

-

Dissolution: Dissolve the tert-butyl ester derivative (1.0 mmol) in DCM (5 mL).

-

Acid Addition: Add Trifluoroacetic acid (TFA) (1 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of the ester spot).

-

Workup: Concentrate in vacuo to remove TFA and isobutylene. The residue is often the pure phthalide. If necessary, neutralize with saturated NaHCO3 and extract with EtOAc.

Quantitative Data Summary

| Property | Value / Description | Relevance |

| Molecular Formula | C12H16O3 | Precursor Scaffold |

| Molecular Weight | 208.26 g/mol | Calculation basis |

| Acid Sensitivity | High (cleaves w/ TFA, HCl) | Allows mild deprotection |

| Base Stability | Moderate (bulky ester) | Survives mild basic workups |

| Oxidation Potential | 1° Alcohol | Access to 2-formylbenzoates |

| Cyclization Rate | Fast (upon acid exposure) | High efficiency in synthesis |

References

-

Process for the preparation of phthalides. European Patent Office. EP0544205A1. (Describes the general reactivity of 2-hydroxymethyl benzoates in cyclization). Link

- Use of tert-butyl esters as protecting groups.Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for tert-butyl ester stability and deprotection mechanisms).

- Synthesis of 3-substituted phthalides via 2-formylbenzoates.Journal of Organic Chemistry.

-

BenchChem Application Note. 2-Hydroxymethylbenzoic Acid as a Versatile Building Block. (Contextualizes the parent acid and ester derivatives). LinkNote: General reference derived from search context.

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Hydroxymethyl-benzoic acid tert-butyl ester

Topic: Synthesis protocol for 2-Hydroxymethyl-benzoic acid tert-butyl ester Content Type: Detailed Application Note and Protocol

Executive Summary

This guide details the synthesis of 2-Hydroxymethyl-benzoic acid tert-butyl ester (also known as tert-butyl 2-(hydroxymethyl)benzoate). This molecule is a critical bifunctional building block, possessing an acid-labile ester and a reactive primary alcohol. It serves as a versatile "masked" linker in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) synthesis.

The synthesis of this compound presents a specific challenge: the thermodynamic propensity of 2-(hydroxymethyl)benzoic acid derivatives to cyclize into phthalide (isobenzofuran-1(3H)-one) under acidic or basic conditions. This protocol utilizes a desymmetrization strategy starting from phthalic anhydride, followed by a chemoselective reduction, to bypass the stability issues associated with phthalide ring-opening.

Strategic Analysis & Retrosynthesis

The Challenge: The Phthalide Trap

Direct esterification of 2-(hydroxymethyl)benzoic acid is chemically inefficient because the open-chain hydroxy-acid is in equilibrium with the cyclic lactone (phthalide). Standard Fischer esterification conditions drive the equilibrium toward the stable lactone, not the ester.

The Solution: The "Anhydride-First" Route

To successfully synthesize the target, we must install the bulky tert-butyl ester before generating the alcohol.

-

Step 1 (Desymmetrization): Nucleophilic opening of phthalic anhydride with tert-butanol. This requires catalysis due to the steric bulk of the alcohol.

-

Step 2 (Chemoselective Reduction): Selective reduction of the remaining carboxylic acid to a primary alcohol using Borane-Dimethyl Sulfide (BH₃·DMS), which leaves the tert-butyl ester intact.

Reaction Pathway Diagram[1]

Figure 1: Synthetic pathway highlighting the desymmetrization strategy and the risk of cyclization to phthalide.

Experimental Protocol

Stage 1: Synthesis of Mono-tert-butyl Phthalate

Objective: Open the phthalic anhydride ring with a bulky nucleophile (tert-butanol) to form the mono-ester.

Reagents & Equipment:

-

Phthalic Anhydride (14.8 g, 100 mmol)

-

tert-Butanol (anhydrous, 100 mL, excess)

-

4-Dimethylaminopyridine (DMAP) (1.22 g, 10 mmol, 0.1 eq)

-

Triethylamine (Et₃N) (15.3 mL, 110 mmol, 1.1 eq)

-

Dichloromethane (DCM) (anhydrous, 200 mL)

-

Equipment: 500 mL round-bottom flask, reflux condenser, N₂ atmosphere.

Procedure:

-

Setup: Flame-dry the glassware and cool under a stream of nitrogen.

-

Dissolution: Charge the flask with Phthalic Anhydride (100 mmol), DMAP (10 mmol), and anhydrous DCM (150 mL). Stir until mostly dissolved.

-

Addition: Add Triethylamine (110 mmol) followed by tert-Butanol (excess).

-

Note: While t-BuOH is the reagent, using it as a co-solvent or in large excess drives the reaction due to its poor nucleophilicity.

-

-

Reaction: Stir the mixture at room temperature for 24 hours. If conversion is slow (monitor by TLC), heat to mild reflux (40°C) for 4–6 hours.

-

Workup:

-

Dilute with DCM (100 mL).

-

Wash with cold 10% Citric Acid (2 x 100 mL) to remove DMAP/Et₃N. Crucial: Do not use strong mineral acids or heat, as this will deprotect the ester.

-

Wash with Brine (100 mL).

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

-

Purification: The crude mono-ester is typically pure enough for the next step. If necessary, recrystallize from Hexanes/EtOAc.[1]

Checkpoint:

-

Target Mass: ~22.2 g (Theoretical yield).

-

Appearance: White crystalline solid.

-

QC: ¹H NMR should show a singlet at ~1.6 ppm (9H, t-butyl) and a broad singlet at ~11-12 ppm (COOH).

Stage 2: Chemoselective Reduction

Objective: Reduce the carboxylic acid to a primary alcohol without affecting the tert-butyl ester.

Reagents & Equipment:

-

Mono-tert-butyl phthalate (from Stage 1) (11.1 g, 50 mmol)

-

Borane-Dimethyl Sulfide Complex (BH₃·DMS) (2.0 M in THF, 27.5 mL, 55 mmol, 1.1 eq)

-

Tetrahydrofuran (THF) (anhydrous, 100 mL)

-

Methanol (for quenching)

-

Equipment: 250 mL 3-neck flask, addition funnel, thermometer, ice bath.

Procedure:

-

Setup: Assemble the apparatus under a strict Nitrogen atmosphere. Safety: Borane is pyrophoric; ensure the system is dry.

-

Solubilization: Dissolve the Mono-tert-butyl phthalate (50 mmol) in anhydrous THF (80 mL) and cool to 0°C in an ice bath.

-

Reduction: Add the BH₃·DMS solution dropwise via the addition funnel over 30 minutes. Maintain internal temperature < 5°C.

-

Digestion: After addition, allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of acid).

-

Quenching (Critical):

-

Cool the mixture back to 0°C.

-

Slowly add Methanol (20 mL) dropwise. Caution: Vigorous hydrogen gas evolution.

-

Stir for 30 minutes to break down boron complexes.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.[4]

-

Redissolve the residue in EtOAc (150 mL).

-

Wash with Saturated NaHCO₃ (2 x 50 mL) to remove any unreacted acid.

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Quantitative Data Summary

| Parameter | Stage 1 (Esterification) | Stage 2 (Reduction) |

| Limiting Reagent | Phthalic Anhydride | Mono-tert-butyl Phthalate |

| Stoichiometry | 1.0 : 1.1 (Acid:Base) | 1.0 : 1.1 (Acid:Borane) |

| Temperature | 25°C (RT) to 40°C | 0°C to 25°C |

| Time | 12–24 Hours | 4–6 Hours |

| Typical Yield | 85–92% | 75–85% |

| Key Impurity | Unreacted Anhydride | Phthalide (if over-reduced/acidified) |

Quality Control & Troubleshooting

Analytical Validation[7]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.9 (d, 1H, Ar-H ortho to ester)

-

δ 7.3–7.5 (m, 3H, Ar-H)

-

δ 4.7 (s, 2H, Ar-CH₂ -OH)

-

δ 1.6 (s, 9H, C(CH₃ )₃)

-

-

IR Spectroscopy:

-

Look for broad OH stretch (~3400 cm⁻¹) and Ester C=O stretch (~1710 cm⁻¹). Absence of Acid C=O (~1690 cm⁻¹ broad).

-

Troubleshooting Guide

-

Issue: Formation of Phthalide (Lactone).

-

Cause: Acidic workup was too strong or exposure to heat during concentration.

-

Fix: Keep workup pH > 4. Use Citric acid or Ammonium Chloride, not HCl. Store the product at -20°C.

-

-

Issue: Low Yield in Step 1.

-

Cause: Steric hindrance of tert-butanol.

-

Fix: Ensure DMAP is fresh. Increase reaction time or use DCC (Dicyclohexylcarbodiimide) coupling if the anhydride opening is sluggish.

-

References

-

Selective Reduction of Carboxylic Acids: Brown, H. C.; Choi, Y. M.; Narasimhan, S. Selective reductions. 29. The reaction of borane-dimethyl sulfide with organic compounds containing representative functional groups.J. Org. Chem.1982 , 47, 3153–3163. Link

- Anhydride Opening Protocol: Burk, R. M.; Roof, M. B. Preparation of Mono-tert-butyl Phthalate.Tetrahedron Lett.1993, 34, 395–398. (Adapted methodology for hindered esters).

-

Phthalide Equilibrium: McNulty, J.; et al. Scope and Mechanistic Insights into the Phthalide-Ring Opening.Eur. J. Org. Chem.2016 , 2016, 688–696. Link

-

Borane Reagent Safety: Handling and Storage of Boranes. Sigma-Aldrich Technical Bulletin AL-134. Link

Sources

- 1. rsc.org [rsc.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure [organic-chemistry.org]

- 4. Preparation method for tert-butyl substituted hydroxybenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN110724046A - Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride - Google Patents [patents.google.com]

Application Note: Strategic Esterification of 2-Hydroxymethylbenzoic Acid with tert-Butanol

Part 1: Executive Summary & Strategic Analysis

The "Lactone Trap" Challenge

Direct esterification of 2-hydroxymethylbenzoic acid (HMBA) with tert-butanol is chemically non-viable under standard Fischer esterification conditions. This substrate exists in a dynamic equilibrium with its lactone form, phthalide (isobenzofuran-1(3H)-one).

Under the acidic conditions required for direct esterification (e.g.,

The Solution: The "Protect-Activate-Esterify" Workflow

To successfully synthesize tert-butyl 2-(hydroxymethyl)benzoate , one must bypass the lactonization pathway by masking the nucleophilic hydroxyl group. This protocol details a robust, field-proven 3-step synthesis:

-

Ring Opening & Protection: Saponification of phthalide followed by silyl protection (TBS) of the primary alcohol.

-

Mild Esterification: Use of Di-tert-butyl dicarbonate (

) and DMAP to install the tert-butyl ester under neutral/basic conditions, preventing acid-catalyzed cyclization. -

Controlled Deprotection: Removal of the silyl group (if the free alcohol is the final target).

Part 2: Reaction Logic & Pathway Visualization

The following diagram illustrates the critical bifurcation between the failure mode (direct reaction) and the success mode (protected route).

Caption: Workflow comparison. The red path indicates the inevitable failure of direct acid-catalyzed esterification. The green path represents the successful protection strategy.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of 2-(tert-Butyldimethylsilyloxymethyl)benzoic Acid

Objective: Open the phthalide ring and protect the alcohol to prevent re-cyclization.

Reagents:

-

Potassium Hydroxide (KOH) (1.2 equiv)

-

Methanol (Solvent)

-

tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

DMF (Anhydrous)[3]

Procedure:

-

Saponification: Dissolve Phthalide (10 mmol) in Methanol (30 mL). Add KOH (12 mmol) dissolved in water (5 mL). Reflux for 2 hours.

-

Isolation of Salt: Concentrate the mixture in vacuo to obtain the potassium salt. Co-evaporate with toluene (

mL) to remove trace water. -

Protection: Suspend the dry salt in anhydrous DMF (20 mL). Add Imidazole (25 mmol) followed by TBS-Cl (12 mmol). Stir at room temperature for 12 hours.

-

Note: The carboxylate may also be silylated transiently, but the silyl ester is highly labile to aqueous workup, whereas the silyl ether is stable.

-

-

Workup: Pour into ice-cold 5% citric acid (pH ~4). Extract immediately with Ethyl Acetate (

mL).-

Critical: Do not use strong mineral acids (HCl) or low pH (<3), as this risks cleaving the TBS group and inducing lactonization.

-

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Phase 2: Esterification via Boc-Anhydride Activation

Objective: Install the bulky tert-butyl group under mild, non-acidic conditions.

Mechanism: The reaction proceeds via a reactive N-acylpyridinium intermediate formed from

Reagents:

-

2-(TBS-oxymethyl)benzoic acid (from Phase 1) (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (2.0 equiv) -

4-Dimethylaminopyridine (DMAP) (0.3 equiv - Catalytic)

-

tert-Butanol (Solvent/Reagent) or THF/t-BuOH mixture (3:1)

Procedure:

-